molecular formula C27H45IO B1220196 Adosterol CAS No. 55623-03-5

Adosterol

Cat. No. B1220196
CAS RN: 55623-03-5
M. Wt: 512.5 g/mol
InChI Key: QJHZPCLORSPENH-YVJYXHLXSA-N
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Description

Adosterol is an iodine-containing sterol . It is closely related to Aldosterone, a steroid hormone secreted by the adrenal glands. Aldosterone serves as the principal regulator of the salt and water balance of the body and thus is categorized as a mineralocorticoid . It also has a small effect on the metabolism of fats, carbohydrates, and proteins .


Synthesis Analysis

Aldosterone, which is closely related to Adosterol, is synthesized in the body from corticosterone, a steroid derived from cholesterol . The production of aldosterone is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .


Molecular Structure Analysis

The molecular formula of Adosterol is C27H45IO . Its average mass is 512.550 Da and its monoisotopic mass is 512.251526 Da .


Chemical Reactions Analysis

Aldosterone, which is closely related to Adosterol, is produced in the zona glomerulosa of the cortex of the adrenal gland. Its secretion is mediated principally by angiotensin II but also by adrenocorticotrophic hormone (ACTH) and local potassium levels .


Physical And Chemical Properties Analysis

Adosterol has a molecular formula of CHIO, an average mass of 512.550 Da, and a monoisotopic mass of 512.251526 Da .

Scientific Research Applications

1. Adrenal Scintigraphy

Adosterol, a compound used in adrenal scintigraphy, has been studied for its effectiveness in detecting adrenal tissue remnants and excluding the presence of adrenal tumors. Scans performed on the 6th day post-administration of Adosterol showed superior quality compared to those on the 13th day, indicating its usefulness in specific medical diagnostic procedures (Kasperlik-Załuska et al., 1976).

2. Alzheimer's Disease Research

β-Sitosterol, a component related to Adosterol, has been studied for its potential as an anti-Alzheimer's agent. Research involving in vitro, in vivo, behavioral, and molecular docking studies indicate its effectiveness in inhibiting cholinesterases and reducing free radicals in the brain, suggesting a role in managing memory deficit disorders like Alzheimer's disease (Ayaz et al., 2017).

3. Atopic Dermatitis Treatment

Studies on β-sitosterol have shown its efficacy in treating atopic dermatitis-like skin lesions. This compound reduces clinical severity, inflammation, and histamine levels, and inhibits TSLP production in human mast cell lines, indicating its potential as a therapeutic drug for atopic dermatitis (Han et al., 2014).

4. Steroid Hormone Production

The microbial transformation of sitosterol to androstenedione, a key intermediate in steroid hormone production, has been explored. Research indicates the potential of specific fungal strains in converting sitosterol to valuable steroid intermediates, offering a promising route for the pharmaceutical industry (Malaviya & Gomes, 2009).

5. Cardiovascular Health

Beta-sitosterol has been investigated for its anti-inflammatory activity in human aortic endothelial cells. This study suggests that beta-sitosterol may contribute to cardiovascular protection by inhibiting vascular adhesion molecule expression and monocyte attachment, highlighting its potential in promoting endothelial function (Loizou et al., 2010).

6. Anticancer Potential

Research has demonstrated that beta-sitosterol can induce apoptosis in human colon cancer cells. It activates caspases, alters Bcl-2 and Bax protein levels, and releases cytochrome c from mitochondria, suggesting a molecular mechanism for its anti-cancer activity (Choi et al., 2003).

Future Directions

Future research directions could include investigating non-invasive functional imaging modalities for conditions related to Adosterol, such as primary aldosteronism . Additionally, the concurrence of overt Cushing’s syndrome and primary aldosteronism accompanied by aldosterone-producing cell cluster in adjacent adrenal cortex is a topic of interest .

properties

IUPAC Name

(3S,6R,8S,9S,13R,14S,17R)-6-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHZPCLORSPENH-YVJYXHLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897512
Record name Adosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adosterol

CAS RN

55623-03-5
Record name 6β-Iodomethyl-19-norcholest-5(10)-en-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55623-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055623035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCHOLESTENOL IODOMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2M0WI52MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
658
Citations
M Nakajo - Analysis of normal - ir.library.osaka-u.ac.jp
Materialsand Methods Since February1975, morethan200adrenalimagingshavebeenperformedonpaticntswithknownorsuspectedadrenaldiseasesandonnormalvolunteers. …
Number of citations: 1 ir.library.osaka-u.ac.jp
A Kasperlik-Zaluska, OA Chomicki… - Nuklearmedizin …, 1976 - thieme-connect.com
A new adrenal scanning agent, Adosterol ( 131 I-6β-iodomethyl-19-norcholest-5(10)-en-3β-ol) has been evaluated in three female patients with hypercortic-ism. In one case, …
Number of citations: 4 www.thieme-connect.com
K Suga, Y Ishikawa, N Matsunaga… - Clinical nuclear …, 2000 - journals.lww.com
The authors report a rare case of clinically silent bilateral primary adrenal lymphoma (PAL) as imaged by Ga-67 and I-131 adosterol scans. A Ga-67 scan showed symmetric and intense …
Number of citations: 6 journals.lww.com
K Matsuura, I Kamoi, K Watanabe, C Nakayama… - Radioisotopes (Tokyo); …, 1975 - osti.gov
Experimental and clinical investigations were done to evaluate 6..beta..-iodomethyl-19-norcholest -5(10)-en-3..beta..-ol-/sup 131/I(/sup 131/I-Adosterol) for adrenal scintigraphy. Marked …
Number of citations: 7 www.osti.gov
A Ogo, Y Mayoba, Y Sakai, S Hiramatsu - 2010 - catalog.lib.kyushu-u.ac.jp
… Therefore, the concentration of 131I-labeled adosterol indicated … adosterol uptake ratio of the left adrenal gland. In conclusion, although the precise reason for 131I-labeled adosterol …
Number of citations: 1 catalog.lib.kyushu-u.ac.jp
M Nakajo - Nippon Igaku Hoshasen Gakkai Zasshi, 1982 - inis.iaea.org
[en] Comparative studies of baseline and dexamethasone suppression adrenal imagings with 131 I-Adosterol were conducted in ten patients with primary aldosteronism, one with …
Number of citations: 2 inis.iaea.org
M Nakajo - Nippon Igaku Hoshasen Gakkai Zasshi, 1981 - inis.iaea.org
[en] The adrenal diverging and pinhole images with 131 I-Adosterol in 80 subjects with no evidence of adrenal diseases were analyzed to establish the normal adrenal imaging patterns…
Number of citations: 2 inis.iaea.org
F Umeda, H Ogawa, M Maeda, M Kojima - Radioisotopes (Tokyo), 1976 - inis.iaea.org
[en] By using adrenal microautoradiography with rats, author clarified the selective localization in the rat adrenal gland of three adrenal specific compounds, 19-iodocholest-5 (6)-en-3β-…
Number of citations: 2 inis.iaea.org
M Nakajo - Nippon Igaku Hoshasen Gakkai Zasshi, 1982 - inis.iaea.org
[en] The analysis of the adrenal diverging and pinhole images with 131 I-Adosterol was made to establish adrenal imaging patterns, in 43 patients with various adrenal disorders, 4 with …
Number of citations: 2 inis.iaea.org
H Seto, R Futatsuya, H Mori, K Koizumi… - Kaku igaku. The …, 1979 - europepmc.org
[Comparison of a new adrenal scanning agent, 6-methyl-75Se-selenomethyl-19-norcholest-5 (10)-en-3 beta-ol (75Se-Scintadren) and 6 beta-iodomethyl-19-norcholest-5 (10)-en-3 beta-ol …
Number of citations: 2 europepmc.org

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